Product packaging for Aptiganel Hydrochloride(Cat. No.:CAS No. 137160-11-3)

Aptiganel Hydrochloride

Cat. No.: B109636
CAS No.: 137160-11-3
M. Wt: 339.9 g/mol
InChI Key: CKAKVKWRMCAYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Profile and Receptor Binding Characteristics

Aptiganel (B1665152) hydrochloride possesses a unique molecular structure that dictates its specific binding properties within the central nervous system.

Aptiganel hydrochloride is recognized as a selective ligand for the N-methyl-D-aspartate (NMDA) receptor-channel complex. ncats.ioresearchgate.netnih.gov This selectivity is a key feature, as the NMDA receptor is a major subtype of ionotropic glutamate (B1630785) receptors in the brain. ontosight.aiexplorationpub.com The compound was specifically designed to interact with this receptor complex, which plays a crucial role in synaptic transmission and plasticity. ontosight.aisigmaaldrich.com

The compound is classified as a non-competitive antagonist of the NMDA receptor. medchemexpress.comdrugfuture.comsigmaaldrich.comwikipedia.orgabmole.comnih.gov This means that it does not compete with the primary agonist, glutamate, or the co-agonist, glycine (B1666218), for their binding sites on the receptor. wikipedia.org Instead, it acts at a different site to inhibit receptor function. wikipedia.org This mode of action distinguishes it from competitive antagonists. wikipedia.orgnih.gov

This compound exerts its antagonistic effect by binding to a site located within the ion channel of the NMDA receptor. ncats.ioresearchgate.netnih.govsigmaaldrich.comwikipedia.orgnih.govahajournals.orgahajournals.org This is the same binding site utilized by other well-known non-competitive antagonists like phencyclidine (PCP) and MK-801. sigmaaldrich.com By binding to this intrachannel site, this compound physically obstructs the flow of ions, primarily calcium (Ca2+), through the channel, even when the receptor is activated by glutamate and glycine. sigmaaldrich.comnih.gov

Table 1: Molecular and Binding Characteristics of this compound

Characteristic Description
Target Receptor N-methyl-D-aspartate (NMDA) Receptor-Channel Complex ncats.ioresearchgate.netnih.gov
Binding Site Ion-Channel Site ncats.ioresearchgate.netnih.govsigmaaldrich.comwikipedia.orgnih.govahajournals.orgahajournals.org
Classification Non-Competitive Antagonist medchemexpress.comdrugfuture.comsigmaaldrich.comwikipedia.orgabmole.comnih.gov
Synonyms CNS 1102, Cerestat medchemexpress.comncats.iodrugfuture.comsigmaaldrich.com

Cellular and Subcellular Mechanisms of Action

The interaction of this compound with the NMDA receptor translates into significant effects at the cellular and subcellular levels, primarily related to the modulation of calcium ion movement and the prevention of excitotoxicity.

Under conditions of excessive glutamate release, such as during a stroke or traumatic brain injury, NMDA receptors can become overactivated, leading to a massive and uncontrolled influx of calcium into neurons. researchgate.netexplorationpub.comnih.gov This pathological calcium influx is a key trigger for a cascade of neurotoxic events. nih.govnih.gov this compound, by blocking the NMDA receptor's ion channel, directly inhibits this detrimental calcium entry. sigmaaldrich.comsci-hub.se Research has demonstrated its ability to inhibit NMDA-evoked calcium transients in cultured granule cells with a median inhibitory concentration (IC50) of 1.00 ± 0.50 µM. sci-hub.se

The excessive influx of calcium and subsequent activation of degradative enzymes and production of free radicals contribute to a phenomenon known as excitotoxicity, which leads to neuronal damage and death. ontosight.aiexplorationpub.comnih.gov By preventing the initial surge of calcium through NMDA receptors, this compound effectively counteracts this excitotoxic cascade. ontosight.ainih.gov This neuroprotective effect has been a major focus of its investigation, with the aim of mitigating the neuronal damage associated with ischemic events. ontosight.airesearchgate.net

Table 2: Cellular Effects of this compound

Cellular Mechanism Effect of this compound
Calcium Influx Inhibition of pathological calcium influx through NMDA receptor channels. sigmaaldrich.comsci-hub.se
Excitotoxicity Counteraction of neuronal damage and death caused by excessive glutamate stimulation. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClN3 B109636 Aptiganel Hydrochloride CAS No. 137160-11-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Receptor Interactions of Aptiganel Hydrochloride

Cellular and Subcellular Mechanisms of Action

Differentiation from Other NMDA Receptor Antagonist Modalities

Aptiganel (B1665152) hydrochloride is a non-competitive antagonist that acts at the ion channel associated with the N-methyl-D-aspartate (NMDA) receptor. ahajournals.orgahajournals.orgnih.gov Its specific binding site within the receptor complex distinguishes it from other classes of NMDA receptor antagonists. The NMDA receptor has several distinct binding sites that can be targeted by different molecules to modulate its activity. nih.gov These sites lead to different modes of antagonism, including competitive, non-competitive, and uncompetitive antagonism.

Aptiganel hydrochloride is classified as a non-competitive NMDA receptor antagonist with a high affinity for the ion channel site. medchemexpress.comnih.gov This means it does not compete with the agonist glutamate (B1630785) for its binding site. Instead, it binds to a site within the receptor's ion channel pore, physically blocking the flow of ions. ahajournals.orgahajournals.orgncats.iosmolecule.comresearchgate.net This mechanism is distinct from competitive antagonists that directly compete with glutamate at its recognition site.

Other modalities of NMDA receptor antagonism include:

Competitive Antagonists: These compounds, such as selfotel, bind to the primary glutamate binding site on the NMDA receptor. nih.govnih.govmedscape.com By occupying this site, they prevent the endogenous agonist, glutamate, from binding and activating the receptor.

Glycine (B1666218) Site Antagonists: The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Glycine site antagonists, like gavestinel, bind to the glycine recognition site. nih.govmedscape.com This prevents the co-agonist from binding, thereby inhibiting receptor activation even in the presence of glutamate.

Polyamine Site Antagonists: This site can modulate the function of the NMDA receptor. Compounds like ifenprodil (B1662929) and eliprodil (B1671174) bind to the polyamine modulatory site and are known to be specific ligands for the NR2B subunit of the NMDA receptor. nih.gov Their antagonism is, therefore, subunit-specific.

The following table summarizes the differentiation of this compound from other NMDA receptor antagonist modalities based on their binding sites:

Antagonist Modality Example Compound(s) Binding Site on NMDA Receptor Mechanism of Action
Non-competitive (Ion Channel Blocker) This compound, Dizocilpine (MK-801)Within the ion channel porePhysically obstructs the flow of ions through the channel. ahajournals.orgahajournals.orgmedchemexpress.comnih.govncats.ioresearchgate.netgoogle.com
Competitive SelfotelGlutamate recognition siteCompetes with glutamate for binding, preventing receptor activation. nih.govnih.govmedscape.com
Glycine Site Antagonist Gavestinel, LicostinelGlycine co-agonist sitePrevents the binding of the co-agonist (glycine or D-serine), which is necessary for receptor activation. nih.govresearchgate.netmedscape.com
Polyamine Site Antagonist (NR2B-specific) Ifenprodil, EliprodilPolyamine modulatory site (NR2B subunit)Modulates receptor function through allosteric interaction, often with specificity for certain receptor subunits. nih.gov

Preclinical Investigations of Aptiganel Hydrochloride S Neuroprotective Efficacy

In Vitro Studies on Neuronal Survival and Excitotoxic Injury

In laboratory settings, Aptiganel (B1665152) hydrochloride has demonstrated a capacity to protect neurons from the toxic effects of excessive glutamate (B1630785), a key neurotransmitter implicated in excitotoxic cell death. ahajournals.orgnih.gov

Protection of Brain Cells from Glutamate-Induced Toxicity

In vitro studies have shown that Aptiganel hydrochloride is a high-affinity antagonist that can shield brain cells from the damaging consequences of exposure to toxic levels of glutamate. ahajournals.orgahajournals.org This protection is crucial as glutamate excitotoxicity is a proposed mechanism of neuronal death in various neurological conditions, including ischemic stroke. nih.gov The overactivation of glutamate receptors, particularly the NMDA subtype, leads to an excessive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal demise. nih.govnih.gov By blocking the ion channel of the NMDA receptor, this compound effectively curtails this influx and preserves neuronal viability in culture. sigmaaldrich.comahajournals.org

Animal Models of Acute Ischemic Stroke

The neuroprotective promise of this compound observed in cell cultures prompted its evaluation in animal models of acute ischemic stroke, a condition characterized by the interruption of blood flow to the brain. researchgate.netresearchgate.net

Efficacy in Permanent and Temporary Middle Cerebral Artery Occlusion Models

Rodent models of both permanent and temporary middle cerebral artery occlusion (MCAO) have been instrumental in assessing the in vivo efficacy of this compound. researchgate.netnih.gov These models mimic the conditions of ischemic stroke in humans, providing a platform to study potential therapeutic interventions.

Across multiple studies, this compound has been shown to significantly reduce the volume of cerebral infarction in rats subjected to MCAO. ahajournals.orgresearchgate.net When administered up to one hour after the occlusion, the compound decreased the extent of brain damage by a remarkable 40% to 70%. researchgate.netresearchgate.net In some instances, postmortem tissue analysis revealed a 66% reduction in the total volume of infarcted tissue. sigmaaldrich.comahajournals.org These findings, corroborated by techniques such as diffusion-weighted MRI, underscore the potent neuroprotective effect of the drug in the acute phase of ischemia. ahajournals.org

The neuroprotective benefits of this compound extend to specific brain regions vulnerable to ischemic injury. Studies have documented its efficacy in both the cortical and caudoputaminal areas following MCAO in rats. sigmaaldrich.com These regions are critically involved in motor function, sensation, and higher cognitive processes, and their preservation is a key goal in stroke therapy.

Beyond its effects on gray matter, this compound has also shown promise in protecting cerebral white matter. sigmaaldrich.comahajournals.org Ischemic damage to white matter, which comprises the nerve fibers that connect different brain regions, is a significant contributor to long-term disability after stroke, particularly in elderly patients. sigmaaldrich.com The ability of this compound to mitigate these changes suggests a more comprehensive neuroprotective profile. sigmaaldrich.comahajournals.org

Interactive Data Table: Summary of Preclinical Findings

Study Focus Model/System Key Findings Reference
Glutamate-Induced ToxicityIn Vitro Neuronal CulturesProtected brain cells from toxic glutamate concentrations. ahajournals.orgahajournals.org
Acute Ischemic StrokeRat MCAO ModelsReduced cerebral infarct volume by 40-70%. researchgate.netresearchgate.net
Regional NeuroprotectionRat MCAO ModelsDemonstrated neuroprotective effects in cortical and caudoputaminal regions. sigmaaldrich.com
White Matter IschemiaRat MCAO ModelsShowed a neuroprotective effect on cerebral white matter. sigmaaldrich.comahajournals.org

Influence on Neurological Outcome and Functional Recovery Parameters

This compound has demonstrated significant neuroprotective efficacy in various preclinical models of acute central nervous system (CNS) injury. dovepress.com As a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, its mechanism of action targets the excitotoxicity cascade, a key pathway in neuronal damage following ischemic events. dovepress.comahajournals.org In animal models of focal brain ischemia, particularly in rats with permanent or temporary middle cerebral artery occlusion, administration of this compound was shown to reduce the volume of brain damage by 40% to 70%. researchgate.netresearchgate.net

Further studies have substantiated its potential to improve functional outcomes. In a rat model of focal ischemia, treatment with this compound resulted in a significantly better neurological outcome and good recovery. karger.com The compound was found to be effective in shielding not only cerebral gray matter but also white matter from ischemic injury, preventing the degeneration of myelin and axons. karger.com This broad protective effect underscores its potential for enhancing functional recovery following CNS insults. Research has also pointed to a significant improvement in neurological outcomes in more complex injury models, such as hypothermic circulatory arrest. researchgate.netresearchgate.netnih.gov

Animal Models of Traumatic Brain Injury and Other Acute CNS Insults

The neuroprotective properties of this compound have been evaluated in animal models of traumatic brain injury (TBI) and other severe CNS insults, yielding promising results. researchgate.netresearchgate.net These studies are critical for understanding the compound's potential to mitigate the multifaceted damage that occurs after acute trauma.

Attenuation of Contusion Volume and Hemispheric Swelling

In experimental models of TBI, this compound has been shown to effectively reduce key pathological markers of injury severity. researchgate.netnih.gov A study utilizing a controlled cortical impact injury model in rats investigated the compound's efficacy when administered 15 minutes post-trauma. nih.gov The results, observed 24 hours after the injury, demonstrated a statistically significant reduction in both the primary lesion size and subsequent edema. nih.gov

ParameterEffect of this compound TreatmentSource
Contusion VolumeReduced by 13.6% nih.gov
Hemispheric SwellingDiminished by 31.5% nih.gov
Hemispheric Water ContentSignificantly decreased nih.gov

Improvement in Neurological Outcome Following Hypothermic Circulatory Arrest

This compound has been investigated for its neuroprotective effects in the context of global cerebral ischemia induced by hypothermic circulatory arrest (HCA), a procedure used in certain types of major cardiac surgeries. nih.gov Preclinical studies have shown that this compound can produce a significant improvement in neurological outcomes in this setting. researchgate.netresearchgate.net

In a neonatal lamb model of HCA, administration of this compound was associated with a significant improvement in neurologic outcome. nih.gov The study revealed that prolonged HCA impaired the brain's ability to synthesize essential proteins, which was linked to neuronal degeneration. nih.gov Treatment with this compound, however, appeared to preserve these crucial translational processes. nih.gov Consequently, neuronal necrosis observed in control animals after 120 minutes of HCA was significantly decreased in the lambs that received the compound. nih.gov This indicates that this compound helps preserve neuronal integrity and function following the profound ischemic insult associated with HCA. nih.gov

ModelKey Finding with this compoundSource
Neonatal Lambs with Hypothermic Circulatory ArrestCaused a significant improvement in neurologic outcome nih.gov
Significantly decreased neuronal necrosis nih.gov

Clinical Research and Development of Aptiganel Hydrochloride

Early-Phase Clinical Assessments

Initial clinical studies with aptiganel (B1665152) hydrochloride focused on establishing its profile in human subjects, with a particular emphasis on its effects on the central nervous system and cardiovascular system. These early trials were crucial in identifying a tolerable dosing regimen for subsequent, larger-scale efficacy studies.

Early-phase studies assessed the tolerability of aptiganel hydrochloride in both healthy volunteers and patients with acute ischemic stroke. In a study involving healthy male volunteers, dose-dependent central nervous system (CNS) effects and increases in systolic blood pressure were noted. ahajournals.org Interestingly, stroke patients appeared to exhibit better tolerance to this compound compared to healthy volunteers. ahajournals.org

A double-blind, randomized, placebo-controlled multicenter study was conducted in patients presenting within 24 hours of an acute ischemic stroke to assess the safety and tolerability of non-weight-adjusted doses. nih.govahajournals.org This study involved ascending single intravenous bolus doses, followed by a constant intravenous infusion for 6 to 12 hours in a subsequent cohort of patients. nih.govahajournals.org The findings from this study helped to establish a tolerable dosing regimen that could achieve plasma concentrations considered neuroprotective in animal models. ahajournals.orgnih.gov

The administration of this compound was associated with notable effects on the central nervous system. In healthy volunteers, dose-limiting CNS effects included excitation or depression. ahajournals.orgnih.gov Similar CNS events were observed in stroke patients, particularly at higher doses. nih.govahajournals.org For instance, a bolus dose of 7.5 mg and a 6-mg bolus followed by a 1 mg/h infusion were commonly associated with CNS events. nih.govahajournals.org Even at a lower, better-tolerated regimen, a severe, delayed, and prolonged instance of sedation was observed in one subject. ahajournals.org

A significant and consistent finding in early clinical assessments of this compound was its impact on cardiovascular hemodynamics, specifically blood pressure. Dose-dependent increases in systolic blood pressure were observed in healthy volunteers. ahajournals.org In patients with acute ischemic stroke, administration of this compound also led to elevations in blood pressure. ahajournals.orgnih.gov Even a well-tolerated regimen was found to raise systolic blood pressure by approximately 30 mm Hg over baseline. ahajournals.orgnih.gov These blood pressure increases were responsive to antihypertensive treatment. ahajournals.org

Randomized Controlled Trials in Acute Ischemic Stroke Patients

Following the early-phase assessments, this compound advanced to larger randomized controlled trials to determine its efficacy in improving clinical outcomes for patients with acute ischemic stroke.

A pivotal nested phase 2/phase 3 randomized controlled trial was conducted between July 1996 and September 1997 across 156 medical centers in multiple countries. nih.gov The trial enrolled 628 patients with hemispheric ischemic stroke. nih.gov Patients were randomly assigned within 6 hours of stroke onset to one of three treatment groups: high-dose aptiganel, low-dose aptiganel, or placebo. nih.gov The study was double-blind and placebo-controlled. ahajournals.orgnih.gov

Trial Design and Methodology
Study Design Nested phase 2/phase 3 randomized controlled trial nih.gov
Blinding Double-blind ahajournals.org
Control Placebo-controlled ahajournals.org
Setting 156 medical centers in the United States, Canada, Australia, South Africa, England, and Scotland nih.gov
Time to Treatment Within 6 hours of stroke onset nih.gov
Patient Cohort Characteristics
Total Patients 628 nih.gov
Condition Hemispheric ischemic stroke nih.gov
Mean Age 71.5 years nih.gov
Gender 50.3% male nih.gov

The primary efficacy endpoint for the large randomized controlled trial was the Modified Rankin Scale (mRS) score at 90 days after stroke onset. nih.gov Secondary endpoints included mortality and the change in the National Institutes of Health (NIH) Stroke Scale score at 7 days after stroke. nih.gov

The trial was ultimately suspended by the sponsor and the independent data and safety monitoring board due to a lack of efficacy and a potential imbalance in mortality. nih.gov There was no improvement in the primary outcome for either of the aptiganel treatment groups compared with the placebo group at 90 days. nih.gov

At 7 days, placebo-treated patients showed slightly greater neurological improvement on the NIH Stroke Scale compared to patients who received high-dose aptiganel. nih.gov Furthermore, the mortality rate at 120 days was higher in the high-dose aptiganel group compared to the placebo group. nih.gov These findings suggested that glutamate (B1630785) blockade with aptiganel might have detrimental effects in this patient population. nih.gov

Efficacy Endpoints and Neurological Outcomes
Primary Endpoint Modified Rankin Scale (mRS) score at 90 days nih.gov
Result No improvement in outcome for either aptiganel group compared to placebo (median mRS score for all groups = 3) nih.gov
Secondary Endpoint Change in National Institutes of Health (NIH) Stroke Scale score at 7 days nih.gov
Result Placebo group showed slightly greater improvement than the high-dose aptiganel group nih.gov
Secondary Endpoint Mortality at 120 days nih.gov
Result Higher mortality in the high-dose aptiganel group (26.3%) compared to placebo (19.2%) nih.gov

Analysis of Overall Clinical Benefit in Acute Ischemic Stroke

This compound, an N-methyl-D-aspartate (NMDA) receptor antagonist, was investigated as a neuroprotective agent in patients with acute ischemic stroke; however, clinical trials failed to demonstrate a clinical benefit. nih.govkarger.com A significant phase 2/3 randomized controlled trial conducted between July 1996 and September 1997 across 156 medical centers showed no improvement in clinical outcomes for patients treated with either high-dose or low-dose aptiganel compared to a placebo group. nih.gov

The primary measure of efficacy in this trial was the Modified Rankin Scale (MRS) score at 90 days post-stroke, which assesses the degree of disability. nih.gov The median MRS score was 3 for all three groups (high-dose aptiganel, low-dose aptiganel, and placebo), indicating no statistically significant difference in functional outcome (P=.31). nih.gov

Furthermore, when assessing neurological improvement at 7 days using the National Institutes of Health (NIH) Stroke Scale, patients in the placebo group showed slightly greater improvement than those receiving high-dose aptiganel. nih.gov This suggests that not only was there a lack of benefit, but the glutamate blockade by aptiganel might have had detrimental effects in a broad population of stroke patients. nih.gov

Mortality Rates and Comprehensive Safety Profiles in Clinical Populations

The clinical development of this compound was marked by concerns over its safety profile, particularly regarding mortality rates and adverse events affecting the central nervous and cardiovascular systems.

A key phase 2/3 trial involving 628 patients with hemispheric ischemic stroke revealed a potential imbalance in mortality. nih.govkarger.com At 120 days, the mortality rate in the high-dose aptiganel group was 26.3%, compared to 19.2% in the placebo group (P=.06). nih.gov The low-dose aptiganel group had a mortality rate of 22.5% (P=.39 versus placebo). nih.gov This trend towards higher mortality in the treatment arms contributed to the decision to suspend the trial. nih.gov

Mortality Rates at 120 Days in Acute Ischemic Stroke Trial

Treatment Group Number of Patients Mortality Rate (%) P-value (vs. Placebo)
High-Dose Aptiganel 214 26.3 .06
Low-Dose Aptiganel 200 22.5 .39
Incidence and Nature of Central Nervous System Disturbances (e.g., Confusion, Somnolence, Stupor, Blurred Vision, Nystagmus)

Clinical studies of this compound reported a range of central nervous system (CNS) disturbances, which were often dose-limiting. nih.govahajournals.org In a safety and tolerability study, CNS events were commonly reported, particularly at higher doses. nih.govahajournals.org For instance, at a dose of 7.5 mg, marked sedation, hallucinations, and confusion were observed. ahajournals.orgahajournals.org Even at a lower, better-tolerated dose, one patient experienced severe, prolonged sedation with agitation and hallucinations that lasted for four days. ahajournals.org

In studies with healthy volunteers, higher doses were associated with motor retardation, perceptual disturbances, and in one case, hallucinations. nih.gov Milder, transient symptoms like light-headedness and euphoria were also noted. nih.gov

Reported Central Nervous System Disturbances with this compound

CNS Disturbance Observation
Confusion Reported in patients in the 7.5 mg dose group. ahajournals.orgahajournals.org
Somnolence/Sedation Marked sedation occurred in the 7.5 mg dose group; profound sedation was frequent at higher infusion doses. ahajournals.orgahajournals.org
Hallucinations Occurred in a patient in the 7.5 mg dose group and in another patient with prolonged symptoms at a lower dose. ahajournals.org Also reported in a healthy volunteer at higher doses. nih.gov
Agitation Observed in a patient who also experienced severe sedation and hallucinations. ahajournals.org
Perceptual Disturbances Noted in healthy volunteers at higher doses. nih.gov

| Light-headedness | A transient symptom seen in healthy volunteers. nih.gov |

Occurrence of Systemic Hypertension and Other Cardiovascular Events

A consistent and significant adverse effect observed during the clinical investigation of this compound was an increase in systemic blood pressure. nih.govahajournals.org This effect was dose-dependent. ahajournals.org In a safety and tolerability study, even a well-tolerated regimen was found to raise systolic blood pressure by approximately 30 mm Hg over baseline. nih.govahajournals.orgahajournals.org

At higher doses, the hypertensive effects were more pronounced. For example:

At a 4.5 mg dose, one patient had a 64 mm Hg rise in systolic blood pressure. ahajournals.orgahajournals.org

At a 6 mg dose, two patients experienced rises of 44 and 38 mm Hg. ahajournals.org

In the 7.5 mg dose group, three of six patients had systolic blood pressure increases of 49, 60, and 62 mm Hg. ahajournals.org

These drug-induced increases in blood pressure were a major concern, as hypertension can be detrimental in the acute phase of a stroke when cerebral autoregulation is impaired. ahajournals.orgahajournals.org The need to potentially administer antihypertensive medication to counteract this effect added another layer of complexity and risk. ahajournals.org

Observations of Cerebral Edema and Potential Neurotoxicity

While cerebral edema is a common and serious complication of acute CNS injuries like stroke, clinical trial data for this compound does not highlight cerebral edema as a frequently observed adverse event caused by the drug itself. bohrium.comneurocriticalcare.org The primary safety concerns revolved around CNS disturbances and hypertension. nih.govahajournals.org

However, the lack of efficacy combined with a trend towards worse outcomes and higher mortality in the aptiganel treatment groups raised concerns about the drug's potential for neurotoxicity in the context of acute stroke. nih.gov The finding that placebo-treated patients had slightly better neurological improvement suggested that blocking glutamate, a key neurotransmitter, with aptiganel might have detrimental effects in the vulnerable ischemic brain. nih.gov This stands in contrast to preclinical models where the drug showed neuroprotective effects. karger.comahajournals.org

Discontinuation of Clinical Development of this compound

The clinical development program for this compound as a treatment for acute ischemic stroke was ultimately terminated. nih.govkarger.com The decision to halt the trials was not based on a single factor but on a combination of disappointing efficacy results and significant safety concerns. nih.govbioclever.comalz.org

Primary Reasons for Clinical Trial Suspension and Termination

The primary reasons for the suspension and termination of the this compound clinical trials were a demonstrated lack of efficacy and a potential for harm. nih.govkarger.combioclever.com

A major phase 2/3 trial was suspended prematurely by the sponsor and the independent data and safety monitoring board due to two key findings:

Lack of Efficacy : The trial failed to show any improvement in the primary outcome (functional status at 90 days) for patients receiving either low or high doses of aptiganel compared to placebo. nih.govkarger.com

Safety Concerns : There was a troubling imbalance in mortality, with a higher death rate observed in the high-dose aptiganel group compared to the placebo group. nih.govkarger.com

Postulated Detrimental Effects of Glutamate Receptor Blockade in Heterogeneous Stroke Populations

The failure of this compound in clinical trials for acute ischemic stroke highlighted the potential detrimental effects of non-selective N-methyl-D-aspartate (NMDA) receptor blockade in clinically diverse patient populations. nih.govmedscape.com While the preclinical rationale for inhibiting glutamate-mediated excitotoxicity was strong, the translation to human subjects revealed a more complex pathophysiology. nih.govnih.govfrontiersin.org A pivotal randomized controlled trial of this compound was suspended by its sponsor and the independent data and safety monitoring board due to a lack of efficacy and a potential for harm. nih.govkarger.com

In this trial, patients receiving this compound did not show improved outcomes compared to the placebo group. nih.gov In fact, there were trends suggesting worse outcomes in the treatment arms. At 7 days post-stroke, patients in the high-dose aptiganel group showed less neurological improvement on the National Institutes of Health Stroke Scale (NIHSS) compared to those who received a placebo. nih.govmedscape.com Furthermore, a concerning, though not statistically significant, increase in mortality was observed at 120 days in patients treated with high-dose aptiganel (26.3%) compared to the placebo group (19.2%). nih.govmedscape.com The low-dose group also had a higher mortality rate than the placebo group (22.5%). nih.gov These findings suggested that broad glutamate blockade with aptiganel could have detrimental effects in an unselected, or heterogeneous, population of stroke patients. nih.gov

Several hypotheses have been proposed to explain these negative outcomes. One major factor is the inherent heterogeneity of the stroke patient population. ahajournals.orgnih.govmdpi.com Clinical trials often enroll patients with varied stroke subtypes, lesion sizes, and comorbidities. mdpi.comnih.gov The neuroprotective target for a drug like this compound, the ischemic penumbra, may not be present in a significant proportion of these patients, potentially diluting any possible treatment effect and exposing patients unnecessarily to drug side effects. ahajournals.orgnih.gov Research suggests that in some large neuroprotective trials, the proportion of patients who could potentially benefit may have been as low as 17-30%. ahajournals.orgnih.gov

Furthermore, the role of glutamate in the brain is not solely pathological. While excessive glutamate release immediately following an ischemic event is neurotoxic, glutamate is also the primary excitatory neurotransmitter essential for normal physiological functions, including neuronal survival and plasticity. nih.govresearchgate.netnih.gov It has been hypothesized that after the initial excitotoxic phase, glutamate's role shifts back to promoting neuronal survival. nih.govresearchgate.net Therefore, a potent and prolonged blockade of NMDA receptors, as intended with agents like this compound, might interfere with these crucial recovery and repair processes, ultimately leading to worse outcomes. nih.govresearchgate.net The challenge lies in the fact that the same receptor processes that contribute to cell death in excess are also critical for normal neuronal function at physiological levels. nih.gov

Key Negative Outcomes from the this compound Phase II/III Trial
Outcome MeasurePlacebo GroupLow-Dose AptiganelHigh-Dose AptiganelP-Value (vs. Placebo)
Median Modified Rankin Scale (90 days)3330.31
Mean NIHSS Improvement (7 days)-0.8 pointsN/A+0.9 points0.04
Mortality Rate (120 days)19.2%22.5%26.3%0.39 (Low-Dose) 0.06 (High-Dose)

Implications for the Development Paradigm of Neuroprotective Agents

The disappointing results of the this compound trials, along with the failure of numerous other NMDA receptor antagonists like Selfotel and Eliprodil (B1671174), prompted a significant re-evaluation of the development paradigm for neuroprotective agents in stroke. nih.govnih.gov These failures underscored the profound gap between successful preclinical animal studies and human clinical trials. mdpi.com Several key factors have been identified as contributing to this translational failure, leading to a paradigm shift in the field.

A primary implication is the critical need to address patient heterogeneity in clinical trial design. ahajournals.orgnih.gov The "one-size-fits-all" approach of administering a single neuroprotective agent to a broad population of stroke patients has proven ineffective. nih.govmdpi.com Future development paradigms emphasize the importance of patient selection and stratification. This could involve using advanced neuroimaging to identify patients with a significant ischemic penumbra—the specific tissue target for neuroprotective drugs—or focusing on more homogeneous stroke subtypes. ahajournals.orgnih.gov The realization that many patients in past trials may not have had the appropriate substrate for the drug to act upon suggests that future trials may need to be smaller, more targeted, and mechanistically focused, or alternatively, much larger to account for the population's variability. ahajournals.orgnih.gov

Secondly, the experience with this compound has tempered the enthusiasm for broad-spectrum glutamate antagonism. The strategy of potently blocking a fundamental neurotransmitter system carries an inherent risk of significant side effects and may even be counterproductive to neural repair. nih.govnih.gov This has led to a shift towards developing agents with more nuanced mechanisms of action. nih.govnih.gov For instance, the drug Memantine, an uncompetitive NMDA receptor antagonist, has shown clinical tolerability because it preferentially blocks excessive, pathological receptor activation while sparing normal synaptic activity. nih.govnih.govnih.gov This suggests a move away from simply blocking a receptor to modulating its activity in a more subtle, state-dependent manner. Other strategies now being explored include targeting specific subunits of the NMDA receptor (like GluN2B) that may be more directly involved in cell death pathways, or intervening at different points in the ischemic cascade beyond excitotoxicity. rochester.edu

Finally, the failure of this compound and its contemporaries has reinforced the understanding that neuroprotection is likely not a standalone cure. The complex cascade of events in an ischemic stroke involves multiple pathways, including excitotoxicity, inflammation, oxidative stress, and apoptosis. explorationpub.com A more realistic development paradigm views neuroprotection as an adjunctive therapy to reperfusion strategies like thrombolysis and endovascular therapy. explorationpub.com The goal is to extend the therapeutic window for these treatments or to mitigate reperfusion injury, rather than to act as a sole intervention. explorationpub.com This has led to the design of trials where neuroprotective agents are tested in combination with proven revascularization techniques, representing a more integrated and potentially more successful approach to treating acute ischemic stroke. frontiersin.org

Comparative Analysis and Broader Scientific Implications

Aptiganel (B1665152) Hydrochloride in the Context of Other NMDA Receptor Antagonists

Aptiganel hydrochloride (CNS 1102) is a non-competitive NMDA receptor antagonist that acts as an ion-channel blocker, binding with high affinity within the receptor's ion channel pore. nih.govahajournals.orgfrontiersin.org Its mechanism involves physically obstructing ion flow, thereby preventing the excessive calcium influx that triggers excitotoxic cell death following acute central nervous system (CNS) injuries like stroke. mdpi.comnih.gov The evaluation of this compound must be viewed in relation to the broader landscape of NMDA antagonists, which are categorized based on their site and mechanism of action.

NMDA receptor antagonists are broadly classified into competitive antagonists, uncompetitive (or non-competitive) ion-channel blockers, and glycine-site antagonists. nih.govnih.gov Each class exhibits distinct characteristics regarding efficacy and tolerability, which have profoundly influenced their clinical development.

Competitive Antagonists: These agents, such as Selfotel, compete directly with the neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor. nih.gov While effective in animal models, they have consistently failed in clinical trials due to a narrow therapeutic window and significant adverse effects, including hallucinations, confusion, and even coma. nih.govnih.gov A key issue is that they block NMDA receptor function indiscriminately, affecting normal synaptic transmission as well as pathological activation. nih.gov This can lead to preferential blockade of normal brain activity before pathological areas are sufficiently affected. nih.gov

Uncompetitive Channel Blockers: This class, which includes this compound, phencyclidine (PCP), and ketamine, binds within the ion channel itself. frontiersin.orgnih.govwikipedia.org Their action is dependent on the channel being open, meaning they theoretically target overactive receptors. nih.gov However, high-affinity, slowly dissociating channel blockers like MK-801 and Aptiganel can become trapped in the channel, prolonging the blockade and interfering with normal physiological functions. nih.gov This has been linked to significant psychotomimetic (schizophrenia-like) side effects and, in some cases, neurotoxicity. nih.govnih.govwikipedia.org Milder, weak NMDA inhibitors like Memantine, which exhibit faster blocking/unblocking kinetics, have achieved clinical use for conditions like Alzheimer's disease by attenuating excessive NMDA receptor stimulation without disrupting normal function as severely. nih.govsinglecare.com

Glycine-Site Antagonists: These compounds, such as Gavestinel, act at the co-agonist glycine (B1666218) binding site. Modulating this site was hypothesized to offer a more subtle and safer way to dampen NMDA receptor activity. However, clinical trials for acute stroke also failed to show efficacy. nih.gov While often better tolerated than competitive antagonists or high-affinity channel blockers, they did not produce the desired neuroprotective outcomes. nih.gov

An exploratory analysis of stroke trials revealed a trend towards higher mortality with NMDA antagonists that caused psychotomimetic side effects, such as Aptiganel and Selfotel, compared to those that did not. nih.gov

Comparative Profiles of NMDA Antagonist Classes
Antagonist ClassMechanism of ActionExample CompoundsGeneral Efficacy Profile (in Acute Neuroprotection)General Safety/Tolerability Profile
Competitive AntagonistBinds to the glutamate recognition site.Selfotel, D-CPP-eneEffective in preclinical models but failed in clinical trials. nih.govPoor; associated with severe psychotomimetic effects, sedation, and confusion. nih.govnih.gov
Uncompetitive Channel BlockerBinds inside the ion channel pore, blocking ion flow.This compound, Ketamine, MemantinePreclinically effective, but high-affinity agents like Aptiganel failed in clinical trials. nih.govnih.gov Low-affinity agents are used in chronic conditions. singlecare.comVariable; high-affinity blockers linked to psychotomimetic effects and blood pressure changes. ahajournals.orgnih.gov Low-affinity blockers are better tolerated. singlecare.com
Glycine-Site AntagonistBinds to the glycine co-agonist site.Gavestinel, Eliprodil (B1671174)Failed to demonstrate efficacy in phase III clinical trials for stroke. nih.govnih.govGenerally considered to have a more favorable safety profile than competitive or high-affinity channel blockers. nih.gov

The clinical trials of ion-channel blockers like this compound and glycine-site antagonists like Gavestinel for acute stroke both ended in failure, but for different reasons that highlight fundamental challenges in targeting the NMDA receptor.

The research into this compound was ultimately halted in a Phase III trial for acute ischemic stroke due to a lack of efficacy. nih.govnih.gov Furthermore, trials with Aptiganel showed a trend towards worse functional outcomes and increased mortality. nih.gov The compound was associated with dose-limiting psychotomimetic effects and significant increases in blood pressure, which are particularly problematic in stroke patients. ahajournals.orgnih.govnih.gov This suggests that the potent, indiscriminate blockade of ion channels, even if activity-dependent, is too disruptive to the CNS to be safe and effective in an acute injury setting.

In contrast, glycine-site antagonists like Gavestinel were developed with the hope of achieving neuroprotection with fewer side effects. nih.gov While they were generally better tolerated than previous classes of NMDA antagonists, they also failed to show a benefit in improving patient outcomes after stroke. nih.gov The lack of efficacy, despite a more tolerable safety profile, suggests that simply dampening NMDA receptor function via the glycine site may be insufficient to counteract the powerful excitotoxic cascade initiated by an event like a stroke.

The divergent outcomes underscore a central dilemma: potent ion-channel blockers like Aptiganel may be effective at stopping excitotoxicity but cause unacceptable side effects, while more subtly acting glycine-site antagonists are safer but may lack sufficient efficacy. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Aptiganel (B1665152) Hydrochloride's Contribution to Neuropharmacology and Stroke Research

Aptiganel hydrochloride's primary contribution to neuropharmacology and stroke research lies in the critical lessons learned from its clinical development, which ultimately ended in failure. Initially, the compound showed significant promise in preclinical studies. As a selective, non-competitive antagonist acting at the ion channel of the NMDA receptor, Aptiganel was designed to block the excessive glutamate-induced excitotoxicity that is a key feature of the ischemic cascade following a stroke. nih.govnih.gov

In various animal models of focal cerebral ischemia, this compound demonstrated a robust neuroprotective effect, reducing infarct volume and protecting both gray and white matter from ischemic injury. nih.govexplorationpub.com These promising preclinical findings propelled Aptiganel into human clinical trials with the hope that it would translate into a viable therapy for acute ischemic stroke patients.

However, the major clinical trial of this compound was suspended due to a lack of efficacy and a potential for harm. nih.gov The trial results showed no improvement in clinical outcomes for patients treated with Aptiganel compared to placebo. nih.gov In fact, there were indications of detrimental effects, including a trend towards higher mortality in the high-dose group. nih.gov

The failure of Aptiganel, alongside other NMDA receptor antagonists, was a pivotal moment in stroke research. It underscored the significant gap between promising preclinical results in animal models and the complexities of human stroke. researchgate.netkarger.com The experience with Aptiganel highlighted the need for a more nuanced understanding of the pathophysiology of stroke and the challenges of targeting the NMDA receptor. It prompted a critical re-evaluation of preclinical models and clinical trial designs in the development of neuroprotective agents. karger.com

Interactive Data Table: this compound Preclinical and Clinical Trial Summary

PhaseModel/PopulationKey FindingsOutcome
PreclinicalRat model of focal ischemiaProtected cerebral gray and white matter from ischemic injury. explorationpub.comPromising
PreclinicalIn vitro cell culturesNeuroprotective against glutamate-induced excitotoxicity. nih.govPromising
Phase II/III Clinical Trial628 patients with hemispheric ischemic stroke nih.govNo improvement in clinical outcome (Modified Rankin Scale score) at 90 days compared to placebo. nih.govFailed
Phase II/III Clinical Trial628 patients with hemispheric ischemic stroke nih.govHigher mortality rate in the high-dose aptiganel group compared to placebo. nih.govFailed

Unresolved Questions Regarding NMDA Receptor-Targeted Neuroprotection

The disappointing results of clinical trials with this compound and other NMDA receptor antagonists left the scientific community with several critical unresolved questions regarding this therapeutic strategy.

A primary issue is the dual role of glutamate (B1630785) in the central nervous system. While excessive glutamate is undeniably neurotoxic in the acute phase of ischemia, it is also the major excitatory neurotransmitter essential for normal neuronal function, including synaptic plasticity, learning, and memory. researchgate.netnih.gov The broad blockade of NMDA receptors by agents like Aptiganel may have interfered with these vital physiological processes, potentially counteracting any neuroprotective benefits and even contributing to negative outcomes. researchgate.net This raises the fundamental question of how to selectively inhibit the pathological effects of glutamate without disrupting its essential functions.

Another significant challenge is the narrow therapeutic window for intervention. Preclinical studies often showed efficacy when NMDA antagonists were administered very early after the ischemic event. nih.gov In the clinical setting, treating patients within this short timeframe is often not feasible. The failure of Aptiganel and similar drugs has led to the hypothesis that by the time most patients receive treatment, the window for effective neuroprotection via NMDA receptor blockade may have already closed. researchgate.net

Furthermore, the translation from animal models to human stroke patients has proven to be a major hurdle. The animal models used in preclinical studies often involve young, healthy animals with induced focal ischemia, which does not accurately reflect the typical human stroke patient who is often elderly and has multiple comorbidities. karger.com These discrepancies in patient populations and the complexity of human stroke pathophysiology likely contributed to the failure of NMDA receptor antagonists in clinical trials.

Finally, the side effect profile of NMDA receptor antagonists, including psychotomimetic and cardiovascular effects, has been a persistent concern. nih.gov While some studies suggested that stroke patients might tolerate these agents better than healthy volunteers, the potential for adverse effects remains a significant barrier to their clinical utility. nih.gov

Prospects for Novel Neuroprotective Strategies in Acute Central Nervous System Disorders

The lessons learned from the trials of this compound and other first-generation neuroprotective agents have paved the way for the exploration of more sophisticated and targeted strategies for acute central nervous system (CNS) disorders.

One promising avenue is the development of agents that modulate, rather than completely block, NMDA receptor function. This includes drugs that selectively target specific subunits of the NMDA receptor, such as those containing the GluN2B subunit, which are more prominently involved in excitotoxic cell death pathways. nih.gov Another approach involves targeting downstream signaling pathways activated by excessive NMDA receptor stimulation, such as those involving postsynaptic density protein 95 (PSD-95). nih.gov Nerinetide (NA-1), a PSD-95 inhibitor, has shown some promise in clinical trials by uncoupling NMDA receptors from downstream neurotoxic signaling. explorationpub.comnih.gov

There is also a growing interest in multi-target neuroprotective agents that address various aspects of the ischemic cascade beyond excitotoxicity. nih.gov This includes therapies that target inflammation, oxidative stress, and apoptosis. explorationpub.com For example, edaravone, a free radical scavenger, has been approved for stroke treatment in some countries. nih.gov Other investigational strategies include the use of statins for their pleiotropic effects, including anti-inflammatory and antioxidant properties. nih.gov

The concept of "rational polytherapy" is also gaining traction, where a combination of drugs with different mechanisms of action might be used to achieve a synergistic neuroprotective effect. ahajournals.org This could involve combining a neuroprotective agent with a thrombolytic therapy like tissue plasminogen activator (tPA) to both restore blood flow and protect the brain tissue from reperfusion injury. ahajournals.org

Furthermore, research is expanding to include novel therapeutic modalities such as:

Natural Products and Derivatives: Compounds like ginkgolides are being investigated for their multifaceted neuroprotective properties, including antioxidant and anti-inflammatory effects. nih.gov

Stem Cell-Based Therapies: The use of neural stem cell-derived exosomes is being explored as a way to promote neuronal repair and modulate the post-injury microenvironment.

Targeting the Neurovascular Unit: Strategies are being developed to protect not just neurons, but the entire neurovascular unit, including glial cells and the blood-brain barrier.

Interactive Data Table: Emerging Neuroprotective Strategies

StrategyMechanism of ActionExample Compound/Therapy
Modulating NMDA Receptor Function Selectively targeting NMDA receptor subunits or downstream signalingNerinetide (NA-1) nih.gov
Multi-Target Agents Addressing multiple pathways in the ischemic cascade (e.g., oxidative stress, inflammation)Edaravone nih.gov
Combination Therapy Using multiple agents with different mechanisms for a synergistic effectNeuroprotectant + tPA ahajournals.org
Natural Products Utilizing compounds with antioxidant and anti-inflammatory propertiesGinkgolides nih.gov
Stem Cell-Based Therapies Promoting repair and modulating the cellular environmentNeural Stem Cell-Derived Exosomes

The journey of this compound, from a promising preclinical candidate to a clinical trial failure, has provided invaluable insights into the complexities of neuroprotection in stroke. While the direct therapeutic application of Aptiganel was not realized, the research surrounding it has significantly shaped the direction of future investigations, pushing the field towards more nuanced, targeted, and multifaceted approaches to treating acute CNS disorders.

Q & A

Q. What are the optimal storage and reconstitution conditions for Aptiganel hydrochloride in experimental settings?

  • Methodological Answer : this compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (stable for 2 years). For solvent-based stock solutions (e.g., DMSO), store aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid repeated freeze-thaw cycles . Solubility in DMSO is 294.24 mM (100 mg/mL) , requiring sonication for full dissolution. For lower concentrations (e.g., 1–10 mM), dilute using calculated solvent volumes (e.g., 0.294 mL DMSO for 10 mM) .

Q. How does this compound exert its neuroprotective effects at the molecular level?

  • Methodological Answer : As a non-competitive NMDA receptor antagonist , Aptiganel binds to the ion channel site of iGluRs, blocking excessive Ca²⁺ influx and mitigating excitotoxicity. Preclinical studies demonstrate efficacy in models like controlled cortical impact injury, where it reduces neuronal apoptosis and oxidative stress . Researchers should validate target engagement using electrophysiology (e.g., patch-clamp assays) or calcium imaging to confirm NMDA receptor blockade .

Advanced Research Questions

Q. How can researchers design preclinical studies to evaluate the neuroprotective efficacy of this compound while addressing translational challenges?

  • Methodological Answer :
  • Model Selection : Use controlled cortical impact (CCI) or middle cerebral artery occlusion (MCAO) models to mimic ischemic stroke pathology .
  • Dosing Regimen : Optimize timing post-injury; preclinical success often relies on early administration (≤1 hour post-injury), whereas clinical trials failed due to delayed dosing (e.g., 6–12 hours post-stroke) .
  • Outcome Measures : Combine behavioral tests (e.g., modified Neurological Severity Score) with biomarkers (e.g., glutamate levels, infarct volume via MRI) .
  • Reference Study : The 2001 JAMA trial highlights translational pitfalls, emphasizing the need for alignment between preclinical and clinical protocols .

Q. What methodological considerations are critical when analyzing contradictory data between preclinical and clinical studies of this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare outcomes across studies (e.g., Albers et al. (2001) clinical trial vs. Kroppenstedt et al. preclinical data) to identify confounding variables like population heterogeneity or dosing windows .
  • Subgroup Analysis : Stratify clinical data by stroke severity or biomarkers (e.g., baseline glutamate levels) to isolate responsive cohorts .
  • Mechanistic Follow-Up : Use in vitro models (e.g., hippocampal neurons) to test hypotheses derived from contradictions, such as differential synaptic vs. extrasynaptic NMDA receptor targeting .

Q. What are the implications of synaptic versus extrasynaptic NMDA receptor targeting in Aptiganel’s mechanism, and how can this be leveraged in experimental design?

  • Methodological Answer : Synaptic NMDA receptors promote pro-survival signaling (e.g., CREB activation), while extrasynaptic receptors drive excitotoxicity. Aptiganel’s non-specific blockade may disrupt both pathways, explaining mixed outcomes. To dissect this:
  • Assay Selection : Use microelectrode arrays or compartmentalized neuronal cultures to isolate synaptic/extrasynaptic activity .
  • Gene Editing : Knock down NR2A (synaptic) or NR2B (extrasynaptic) subunits to assess Aptiganel’s subtype-specific effects .

Guidelines for Reproducibility

  • Follow NIH preclinical reporting standards (e.g., detailed methods for randomization, blinding, and statistical power) .
  • Include raw data in appendices and processed data in figures to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aptiganel Hydrochloride
Reactant of Route 2
Aptiganel Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.